molecular formula C6H7F2N3O B1432581 2-(2,2-Difluoroethoxy)pyrimidin-5-amine CAS No. 1548301-77-4

2-(2,2-Difluoroethoxy)pyrimidin-5-amine

Cat. No. B1432581
CAS RN: 1548301-77-4
M. Wt: 175.14 g/mol
InChI Key: LBWHRXGMDBJNOK-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)pyrimidin-5-amine” is a chemical compound with the molecular formula C6H7F2N3O . It has a molecular weight of 175.14 g/mol .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “2-(2,2-Difluoroethoxy)pyrimidin-5-amine”, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluoroethoxy)pyrimidin-5-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring is a 2,2-difluoroethoxy group .

Scientific Research Applications

Synthesis and Chemical Applications

A notable application of pyrimidin-5-amine derivatives includes their role in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. These compounds are synthesized from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, involving a cyclization reaction to form the pyrimido[4,5-d]pyrimidine core. This method has proven practical and versatile, allowing for the preparation of a diverse library of these compounds in moderate to good yields, indicating the adaptability and utility of this methodology in chemical synthesis (Xiang et al., 2011).

Structural Studies and Antitumor Activities

The structural study and antitumor activity evaluation are also significant fields where these derivatives find application. For instance, novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and structurally characterized through single-crystal X-ray diffraction. Preliminary bioassays indicate potent antitumor activities of these compounds against specific cancer lines, showcasing their potential in medicinal chemistry and drug design (聂瑶 et al., 2014).

Antiproliferative Evaluation

Furthermore, these pyrimidin-5-amine derivatives have been utilized in the synthesis and antiproliferative evaluation of new compounds. For example, pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antiproliferative activity. The results revealed structure, concentration, and time-dependent activities against specific cancer cell lines, offering insights into their potential therapeutic applications (Atapour-Mashhad et al., 2017).

Safety and Hazards

Safety precautions for handling “2-(2,2-Difluoroethoxy)pyrimidin-5-amine” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

2-(2,2-difluoroethoxy)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c7-5(8)3-12-6-10-1-4(9)2-11-6/h1-2,5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWHRXGMDBJNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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